molecular formula C15H20FNO4 B11834399 Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate

Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate

Cat. No.: B11834399
M. Wt: 297.32 g/mol
InChI Key: NLSAZFFCVWVITM-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate is a synthetic organic compound that features a dioxolane ring, an ethylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethylamino Group: This step involves the reaction of the dioxolane derivative with an ethylamine compound, often under basic conditions to facilitate nucleophilic substitution.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the intermediate with a fluorophenyl acetic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the dioxolane ring, potentially opening it to form diols.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of diols or other reduced derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.

    Pathways Involved: Could involve pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-phenylacetate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of fluorine, potentially altering its properties.

Uniqueness

The presence of the fluorine atom in Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate may confer unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to certain biological targets.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

ethyl 2-[2-(1,3-dioxolan-2-yl)ethylamino]-2-(4-fluorophenyl)acetate

InChI

InChI=1S/C15H20FNO4/c1-2-19-15(18)14(11-3-5-12(16)6-4-11)17-8-7-13-20-9-10-21-13/h3-6,13-14,17H,2,7-10H2,1H3

InChI Key

NLSAZFFCVWVITM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)NCCC2OCCO2

Origin of Product

United States

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